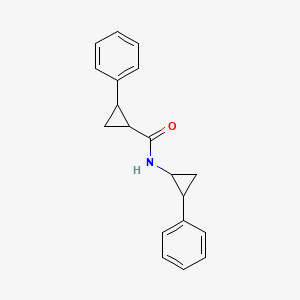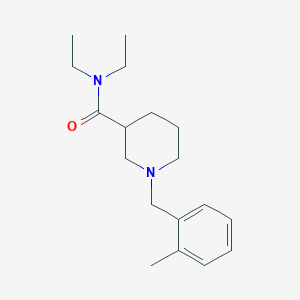
1,3-diethyl-6-fluoro-2-methyl-1H-3,1-benzimidazol-3-ium 4-methylbenzenesulfonate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,3-diethyl-6-fluoro-2-methyl-1H-3,1-benzimidazol-3-ium 4-methylbenzenesulfonate is a chemical compound that has been synthesized for its potential use in scientific research. This compound has shown promise in various applications, including as a fluorescent probe for imaging and as a potential therapeutic agent for various diseases. In
Mecanismo De Acción
The mechanism of action of 1,3-diethyl-6-fluoro-2-methyl-1H-3,1-benzimidazol-3-ium 4-methylbenzenesulfonate is not fully understood. However, studies have suggested that it may work by inhibiting certain enzymes and signaling pathways that are involved in cancer cell growth and survival.
Biochemical and Physiological Effects
Studies have shown that 1,3-diethyl-6-fluoro-2-methyl-1H-3,1-benzimidazol-3-ium 4-methylbenzenesulfonate has various biochemical and physiological effects. It has been shown to induce apoptosis (programmed cell death) in cancer cells, inhibit cell proliferation, and reduce tumor growth in animal models.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 1,3-diethyl-6-fluoro-2-methyl-1H-3,1-benzimidazol-3-ium 4-methylbenzenesulfonate in lab experiments is its high fluorescence intensity and good photostability, which make it a useful tool for imaging biological systems. However, one limitation is that its mechanism of action is not fully understood, which makes it difficult to predict its effects in different experimental settings.
Direcciones Futuras
There are many potential future directions for research on 1,3-diethyl-6-fluoro-2-methyl-1H-3,1-benzimidazol-3-ium 4-methylbenzenesulfonate. One direction is to further investigate its mechanism of action and identify specific targets that it interacts with. Another direction is to explore its potential therapeutic applications in treating diseases other than cancer, such as Alzheimer's and Parkinson's. Additionally, further research could be done to optimize its synthesis method and improve its properties for use in lab experiments.
Métodos De Síntesis
The synthesis of 1,3-diethyl-6-fluoro-2-methyl-1H-3,1-benzimidazol-3-ium 4-methylbenzenesulfonate involves the reaction of 2-methyl-1,3-diaminobenzene with 1,3-diethyl-6-fluorobenzene-2-carboxaldehyde in the presence of a catalyst. The resulting product is then treated with 4-methylbenzenesulfonyl chloride to yield the final compound.
Aplicaciones Científicas De Investigación
1,3-diethyl-6-fluoro-2-methyl-1H-3,1-benzimidazol-3-ium 4-methylbenzenesulfonate has been used in various scientific research applications. One such application is as a fluorescent probe for imaging. This compound has been shown to have high fluorescence intensity and good photostability, making it a useful tool for imaging biological systems.
Another potential application for this compound is as a therapeutic agent for various diseases. Studies have shown that this compound has anticancer properties and may be effective in treating certain types of cancer. It has also been shown to have potential in treating other diseases, such as Alzheimer's and Parkinson's.
Propiedades
IUPAC Name |
1,3-diethyl-5-fluoro-2-methylbenzimidazol-1-ium;4-methylbenzenesulfonate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16FN2.C7H8O3S/c1-4-14-9(3)15(5-2)12-8-10(13)6-7-11(12)14;1-6-2-4-7(5-3-6)11(8,9)10/h6-8H,4-5H2,1-3H3;2-5H,1H3,(H,8,9,10)/q+1;/p-1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HCEGPLMNANQSOA-UHFFFAOYSA-M |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=[N+](C2=C1C=C(C=C2)F)CC)C.CC1=CC=C(C=C1)S(=O)(=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23FN2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![isopropyl 2-(4-{[(3-chloro-2-methylphenyl)amino]carbonyl}phenoxy)propanoate](/img/structure/B5150281.png)
![N-[4-(acetylamino)phenyl]-2-[(6-phenyl-4-pyrimidinyl)thio]propanamide](/img/structure/B5150283.png)



![2-{[4-ethyl-5-(2-fluorophenyl)-4H-1,2,4-triazol-3-yl]thio}-N-(4-iodo-2-methylphenyl)acetamide](/img/structure/B5150311.png)
![1-(1-benzyl-4-piperidinyl)-N-{[3-(3-fluorobenzyl)-1,2,4-oxadiazol-5-yl]methyl}-N-methylmethanamine](/img/structure/B5150312.png)
![N-[3-(acetylamino)-4-methoxyphenyl]butanamide](/img/structure/B5150315.png)
![N-{[(4-chloro-3-nitrophenyl)amino]carbonothioyl}-2-methoxybenzamide](/img/structure/B5150323.png)

![N-[2-(2,3-dimethylphenyl)-1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl]-2-(2-thienyl)acetamide](/img/structure/B5150332.png)
![N-(4-butoxyphenyl)-5,6-dimethylthieno[2,3-d]pyrimidin-4-amine hydrochloride](/img/structure/B5150360.png)

![2-chloro-N-({[4-(5-chloro-1,3-benzoxazol-2-yl)phenyl]amino}carbonothioyl)benzamide](/img/structure/B5150387.png)